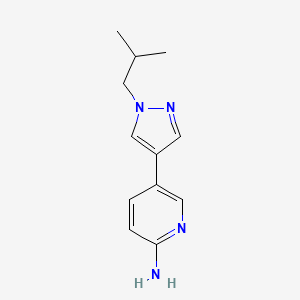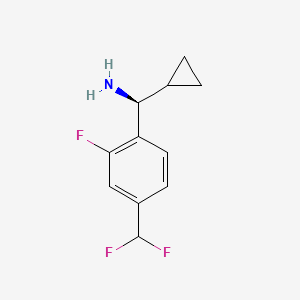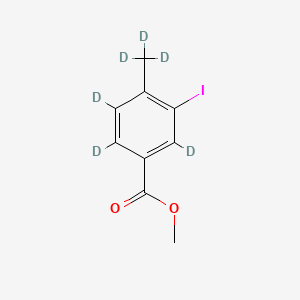
(1-Methoxynaphthalen-2-yl)(methyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methoxynaphthalen-2-yl)(methyl)sulfane is an organic compound with the molecular formula C12H12OS It is a derivative of naphthalene, featuring a methoxy group at the first position and a methylsulfane group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxynaphthalen-2-yl)(methyl)sulfane typically involves the reaction of 1-methoxynaphthalene with a methylsulfane reagent under controlled conditions. One common method includes the use of methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
(1-Methoxynaphthalen-2-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Regeneration of the sulfane form
Substitution: Various substituted naphthalene derivatives
科学的研究の応用
(1-Methoxynaphthalen-2-yl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (1-Methoxynaphthalen-2-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methylsulfane groups can participate in various chemical interactions, influencing its biological activity. For example, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methylsulfane group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
- (2-Methoxynaphthalen-1-yl)(methyl)sulfane
- (3-Methoxynaphthalen-2-yl)(methyl)sulfane
- (1-Bromonaphthalen-2-yl)(methyl)sulfane
Uniqueness
(1-Methoxynaphthalen-2-yl)(methyl)sulfane is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its isomers, the position of the methoxy and methylsulfane groups can significantly influence the compound’s reactivity and interactions with biological targets.
特性
分子式 |
C12H12OS |
|---|---|
分子量 |
204.29 g/mol |
IUPAC名 |
1-methoxy-2-methylsulfanylnaphthalene |
InChI |
InChI=1S/C12H12OS/c1-13-12-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3 |
InChIキー |
KMJWEMLBPWMGRR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC2=CC=CC=C21)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)



![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)




